4-Methylheptane-2,5-dione
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Overview
Description
4-Methylheptane-2,5-dione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylheptane-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpentanal with acetone, followed by dehydration and hydrogenation steps. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols, depending on the reagent used.
Scientific Research Applications
4-Methylheptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylheptane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s diketone structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Methylheptane-2,6-dione: Another diketone with a similar structure but different reactivity.
Hexane-2,5-dione: A related compound with a shorter carbon chain.
Octane-2,5-dione: A longer-chain analog with similar chemical properties.
Uniqueness
4-Methylheptane-2,5-dione is unique due to its specific carbon chain length and the position of its methyl group, which influence its reactivity and applications. Its structure allows for specific interactions with reagents and biological molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62359-03-9 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylheptane-2,5-dione |
InChI |
InChI=1S/C8H14O2/c1-4-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3 |
InChI Key |
CIISOYPCMTYREM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CC(=O)C |
Origin of Product |
United States |
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